An In-depth Technical Guide to 5-(Bromomethyl)-2-methoxypyrimidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-(Bromomethyl)-2-methoxypyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2-methoxypyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyrimidine core functionalized with a reactive bromomethyl group and an electron-donating methoxy group, offers a unique combination of properties that make it a valuable intermediate in the design and synthesis of novel therapeutic agents and other complex organic molecules. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including approved drugs, underscoring the importance of functionalized pyrimidine derivatives in drug discovery.[1]
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 5-(Bromomethyl)-2-methoxypyrimidine. Drawing on data from analogous compounds and established principles of organic chemistry, this document aims to equip researchers with the knowledge required for the effective handling, utilization, and modification of this important synthetic intermediate.
Chemical and Physical Properties
Precise experimental data for 5-(Bromomethyl)-2-methoxypyrimidine is not extensively reported in publicly available literature. However, its properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Value | Source/Rationale |
| Chemical Name | 5-(Bromomethyl)-2-methoxypyrimidine | IUPAC Nomenclature |
| CAS Number | 1352442-95-5 | [2] |
| Molecular Formula | C₆H₇BrN₂O | [2] |
| Molecular Weight | 203.04 g/mol | [2] |
| Appearance | Expected to be a white to off-white solid | Analogy with similar pyrimidine derivatives.[3] |
| Melting Point | Not available. Expected to be a solid at room temperature. | Analogy with compounds like 5-Bromo-2-methoxypyrimidine (m.p. 55.5-59.5 °C). |
| Boiling Point | Not available. Likely to decompose at higher temperatures. | The presence of the reactive bromomethyl group suggests thermal instability. |
| Solubility | Expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Poorly soluble in water. | Based on the general solubility of similar organic compounds.[4] The "like dissolves like" principle suggests solubility in polar apathetic solvents. |
Spectroscopic Profile
Detailed experimental spectral data for 5-(Bromomethyl)-2-methoxypyrimidine is limited. The following represents an expected spectroscopic profile based on the analysis of its structural components and data from analogous compounds.[5]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the bromomethyl protons, and the methoxy protons.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Pyrimidine H (at C4 and C6) | ~8.7 | Singlet | The two protons on the pyrimidine ring are in a similar chemical environment and are expected to appear as a singlet downfield due to the electron-withdrawing nature of the nitrogen atoms. |
| -CH₂Br | ~4.6 | Singlet | The methylene protons adjacent to the bromine atom are expected to be deshielded and appear as a singlet. |
| -OCH₃ | ~4.0 | Singlet | The methyl protons of the methoxy group are expected to appear as a sharp singlet. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C2 (-OCH₃) | ~165 | The carbon atom attached to two electronegative atoms (oxygen and nitrogen) will be significantly downfield. |
| C4, C6 | ~158 | The pyrimidine ring carbons are expected to appear in the aromatic region. |
| C5 (-CH₂Br) | ~120 | The carbon atom bearing the bromomethyl group. |
| -CH₂Br | ~30 | The carbon of the bromomethyl group is expected in the aliphatic region but shifted downfield by the bromine atom. |
| -OCH₃ | ~55 | The carbon of the methoxy group. |
Mass Spectrometry
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of 5-(Bromomethyl)-2-methoxypyrimidine. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 molecular ion peak.[6]
Expected Fragmentation:
-
Molecular Ion (M⁺): A pair of peaks at m/z 202 and 204.
-
Loss of Br•: A fragment corresponding to the loss of a bromine radical.
-
Loss of •CH₂Br: A fragment resulting from the cleavage of the bromomethyl group.
-
Loss of •OCH₃: A fragment from the loss of a methoxy radical.
Synthesis and Reactivity
While a specific, optimized synthesis for 5-(Bromomethyl)-2-methoxypyrimidine is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles and reactions of similar pyrimidine derivatives. A logical approach would involve the bromination of a suitable precursor.
A potential synthetic pathway could start from 2-methoxy-5-methylpyrimidine, followed by radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) with a radical initiator.
Reactivity
The reactivity of 5-(Bromomethyl)-2-methoxypyrimidine is dominated by the highly electrophilic bromomethyl group.[7] This group is an excellent substrate for nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functional groups.[8][9]
Key Reactions:
-
Nucleophilic Substitution: The bromine atom can be readily displaced by a range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form a diverse array of 5-substituted-2-methoxypyrimidines.[7]
-
Cross-Coupling Reactions: While the bromomethyl group is the primary site of reactivity, the pyrimidine ring itself can potentially participate in cross-coupling reactions under specific conditions, although this is less common for the C-H bonds in the absence of a halogen on the ring.
Experimental Protocol: Nucleophilic Substitution with a Secondary Amine
This protocol provides a detailed, step-by-step methodology for a representative nucleophilic substitution reaction, a fundamental transformation for utilizing 5-(Bromomethyl)-2-methoxypyrimidine in synthesis. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Objective: To synthesize 2-methoxy-5-(morpholinomethyl)pyrimidine.
Materials:
-
5-(Bromomethyl)-2-methoxypyrimidine
-
Morpholine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(Bromomethyl)-2-methoxypyrimidine (1.0 eq). The inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, particularly if any of the reagents are sensitive.
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). DCM is a good choice of solvent as it is relatively non-polar and aprotic, which is ideal for Sₙ2 reactions, and it readily dissolves the starting material.
-
Base Addition: Add triethylamine (1.1 eq). Triethylamine acts as a non-nucleophilic base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the nucleophile (morpholine), which would render it unreactive.
-
Nucleophile Addition: Slowly add morpholine (1.1 eq) to the stirred solution at room temperature. Slow addition is recommended to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC). This allows for the determination of when the starting material has been consumed and the reaction is complete.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution. This step neutralizes any remaining acidic species and helps to remove the triethylammonium bromide salt into the aqueous layer.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM (2x) to ensure all the product is recovered.
-
Combine the organic layers and wash with brine. The brine wash helps to remove any residual water from the organic layer.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). This will separate the desired product from any unreacted starting materials, byproducts, or impurities.
Caption: Workflow for nucleophilic substitution.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 5-(Bromomethyl)-2-methoxypyrimidine make it a highly valuable building block in drug discovery. The pyrimidine ring is a privileged scaffold, and the ability to easily introduce diverse functionalities at the 5-position via the reactive bromomethyl group allows for the rapid generation of compound libraries for screening.[10]
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the kinase active site. The 5-position is often a vector for substitution to improve potency and selectivity.[10]
-
Antiviral and Anticancer Agents: Substituted pyrimidines are known to exhibit a wide range of biological activities, including antiviral and anticancer properties.[3] The introduction of various side chains via the bromomethyl handle can lead to the discovery of novel therapeutic agents.
-
Probes for Chemical Biology: The ability to attach different functional groups, including fluorescent tags or affinity labels, makes this compound a useful tool for developing chemical probes to study biological systems.
Safety and Handling
-
Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled. Alkylating agents, such as those containing a bromomethyl group, should be handled with care as they can be mutagenic.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. The container should be tightly sealed.
Conclusion
5-(Bromomethyl)-2-methoxypyrimidine is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its key feature is the reactive bromomethyl group, which allows for straightforward functionalization at the 5-position of the pyrimidine ring. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably inferred from related structures. This guide provides a foundational understanding for researchers to effectively and safely utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.
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